molecular formula C24H21N3O4S B2947809 N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260926-48-4

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2947809
CAS No.: 1260926-48-4
M. Wt: 447.51
InChI Key: YBUZORSRSWTEFH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide (hereafter referred to as Compound A) is a thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with a 2,4-dioxo moiety. Its structure includes a 2-methoxyphenyl substituent at position 3 of the pyrimidine ring and an N-(2,3-dihydro-1H-inden-1-yl)acetamide side chain .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-31-20-9-5-4-8-18(20)27-23(29)22-19(12-13-32-22)26(24(27)30)14-21(28)25-17-11-10-15-6-2-3-7-16(15)17/h2-9,12-13,17,22H,10-11,14H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGIYGGVXKPUNZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC(=O)NC4CCC5=CC=CC=C45)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22H24N2O3C_{22}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 364.4 g/mol. The structure includes an indene moiety and a thieno[3,2-d]pyrimidin derivative which are known for their pharmacological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .
  • Induction of Apoptosis : Studies have indicated that similar thieno[3,2-d]pyrimidine derivatives can trigger apoptotic pathways in cancer cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
  • Targeting Specific Pathways : Compounds with structural similarities have been reported to inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Cell Line IC50 (µM) Reference
Anticancer ActivityHEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87
Apoptosis InductionVariousNot specified
EGFR InhibitionVarious0.24

Case Studies

Several studies have explored the biological activity of related compounds in vivo and in vitro:

  • In Vitro Studies : A study conducted by Walid Fayad et al. evaluated a library of compounds including derivatives similar to N-(2,3-dihydro-1H-inden-1-yl)-... for their anticancer properties on multicellular spheroids. The results indicated significant cytotoxic effects against multiple cancer types .
  • In Vivo Efficacy : Animal models have been used to assess the efficacy of these compounds in reducing tumor size and improving survival rates when administered at specific dosages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following compounds share structural motifs with Compound A, particularly the thieno-pyrimidine core or acetamide-linked substituents:

Compound ID/Name Key Substituents Molecular Formula Notable Features Reference
Compound A 2-Methoxyphenyl, N-(2,3-dihydro-1H-inden-1-yl) Not explicitly provided Unique dihydroindenyl group; methoxy at ortho position on phenyl ring
2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Benzyl, 3-methoxyphenyl C₂₂H₁₉N₃O₃S₂ Benzyl group enhances lipophilicity; methoxy at meta position
N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide 2,5-Dichlorophenyl, phenethyl C₂₄H₂₀Cl₂N₄O₄S Dichlorophenyl group may improve receptor binding; phenethyl enhances bulk
Phthalide derivatives (e.g., N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide) Benzofuran-1-yl, oxo group C₁₈H₁₅NO₄ Isoindolone core; oxo group impacts electronic properties
Key Observations:
  • Indenyl vs. Benzyl/Phenethyl : The dihydroindenyl group in Compound A introduces rigidity and planar geometry, contrasting with the flexible benzyl or phenethyl groups in analogs .
  • Chlorine vs. Methoxy : Dichlorophenyl substituents (as in ) enhance electronegativity and metabolic stability compared to methoxy groups.
Physicochemical Data:
  • Compound A : Predicted properties (based on structural analogs): Molecular weight ~450–500 g/mol; moderate solubility due to the indenyl group’s hydrophobicity.
  • Analog from : Density 1.35 g/cm³; pKa 12.77 (basic due to the thioether and acetamide groups) .
  • Analog from : Contains dichlorophenyl groups, likely reducing aqueous solubility but enhancing membrane permeability.

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